molecular formula C14H6Cl4O3S B12882300 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride CAS No. 112009-68-4

3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride

Cat. No.: B12882300
CAS No.: 112009-68-4
M. Wt: 396.1 g/mol
InChI Key: QKXLXBAQILIXGR-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is an aromatic heterocyclic compound. It is characterized by the presence of a benzofuran ring substituted with chlorine atoms and a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride typically involves the reaction of 3,6-dichloro-2-(4-chlorophenyl)benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.

    Solvent: An inert solvent such as dichloromethane is commonly used.

    Catalyst: A Lewis acid catalyst may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic Aromatic Substitution: The benzofuran ring can undergo substitution reactions with electrophiles.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane are often employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Substituted Benzofurans: Formed by electrophilic aromatic substitution.

Scientific Research Applications

3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonate ester: Similar structure but with a sulfonate ester group.

Uniqueness

3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

112009-68-4

Molecular Formula

C14H6Cl4O3S

Molecular Weight

396.1 g/mol

IUPAC Name

3,6-dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride

InChI

InChI=1S/C14H6Cl4O3S/c15-8-3-1-7(2-4-8)14-13(17)9-5-12(22(18,19)20)10(16)6-11(9)21-14/h1-6H

InChI Key

QKXLXBAQILIXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3O2)Cl)S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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